1-Bromo-3-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of bromine atoms, a methylthio group, and a ketone functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one can be achieved through several methods. One common approach involves the bromination of 3-(4-methylthio)phenylpropan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient and scalable synthesis of this compound, minimizing the risk of impurities and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane), and room temperature.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran), and low temperature.
Major Products Formed
Substitution: Products with substituted nucleophiles replacing the bromine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Scientific Research Applications
1-Bromo-3-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacological agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the ketone group play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(4-bromophenyl)propan-2-one: Lacks the methylthio group, resulting in different reactivity and applications.
1-Bromo-3-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one: Contains a chlorine atom instead of a bromine atom, leading to variations in chemical behavior.
1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one: Does not have the methylthio group, affecting its chemical properties and uses.
Uniqueness
1-Bromo-3-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromine atoms and a methylthio group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H12Br2OS |
---|---|
Molecular Weight |
352.09 g/mol |
IUPAC Name |
1-bromo-3-[4-(bromomethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Br2OS/c1-15-11-4-8(6-12)2-3-9(11)5-10(14)7-13/h2-4H,5-7H2,1H3 |
InChI Key |
BWCDFKQNZOYQRP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)CBr)CC(=O)CBr |
Origin of Product |
United States |
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